molecular formula C16H13N B186882 2,5-Diphenyl-1H-pyrrole CAS No. 838-40-4

2,5-Diphenyl-1H-pyrrole

Cat. No. B186882
CAS RN: 838-40-4
M. Wt: 219.28 g/mol
InChI Key: RJCRXUOYULQDPG-UHFFFAOYSA-N
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Description

2,5-Diphenyl-1H-pyrrole is a type of pyrrole, which is a heterocyclic aromatic organic compound. It has a five-membered ring with four carbon atoms and one nitrogen atom. The 2,5-Diphenyl-1H-pyrrole variant has phenyl groups attached to the 2nd and 5th carbon atoms of the pyrrole ring .


Synthesis Analysis

The synthesis of pyrrole and its derivatives has been a subject of interest in medicinal chemistry due to their biological activity. The most prominent and well-known method for the preparation of pyrrole is the Paal-Knorr synthesis . Other methods include the reaction of nitroalkenes and imines under samarium catalysis . The yield of the pyrrole derivative was affected by the substituent alkyl group attached to the nitrogen atom of imines .


Molecular Structure Analysis

The molecular structure of 2,5-Diphenyl-1H-pyrrole consists of a pyrrole ring with phenyl groups attached to the 2nd and 5th carbon atoms. The molecular formula is C12H13N .


Chemical Reactions Analysis

Pyrrole and its derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in multicomponent reactions catalyzed by metals such as copper and ruthenium . The specific reactions that 2,5-Diphenyl-1H-pyrrole undergoes could depend on the reaction conditions and the presence of other reactants .

Scientific Research Applications

  • Medicinal Chemistry

    • Pyrrole is a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
    • The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
    • Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
  • Drug Discovery, Material Science, and Catalysis

    • Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value .
    • The importance of pyrrole in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility, and these properties make it a valuable tool for drug design and development .
    • The pyrrole moiety is a fundamental building block for many biologically active molecules and has gathered significant attention in the fields of medicinal and organic chemistry .
    • This article highlights the applications of pyrrole derivatives in various fields, such as drug discovery, material science, and catalysis, and provides an overview of modern synthetic pathways that include metals, nanomaterials, and complex heterogeneous catalysed methods for pyrrole derivatives .
  • Anti-HIV Activity

    • Some pyrrole derivatives, such as 5-(N-phenylrhodaninyl)methylene)-N-(3-(1H-tetrazol-5-yl) phenyl)pyrrole, have shown improved anti-HIV-1 activity .
    • These compounds were designed based on the structure of the binding site of HIV-1 gp41 .
    • The Paal-Knorr reaction, a method for synthesizing pyrroles, was used in the synthesis of these compounds .
  • Synthesis of Biologically Active Compounds

    • The Paal–Knorr reaction was performed to synthesize 3-(2,5-dimethyl-1H-pyrrol-1-yl) benzonitrile .
    • An aldehyde group was then introduced at the 3-position on the pyrrole ring to obtain the 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl) benzonitrile .
    • This compound could potentially be used in the synthesis of other biologically active compounds .
  • Antibacterial and Antifungal Activity

    • Some pyrrole derivatives have shown good in vitro activity against Mycobacterium tuberculosis , various species of Candida , viruses, gram-negative and gram-positive bacteria, and pathogenic plant fungi .
    • These compounds could potentially be used in the development of new antibacterial and antifungal drugs .
  • Synthesis of Nitrogen-Containing Heterocycles

    • Nitrogen-containing heterocycles, specifically cyclic imides, could be synthesized from amidrazones and dicarboxylic acid anhydrides .
    • These compounds could potentially be used in the synthesis of other biologically active compounds .

Safety And Hazards

The safety data sheet for pyrrole indicates that it is a flammable liquid and vapor. It is toxic if swallowed and harmful if inhaled. It can cause serious eye damage. In case of contact with skin or eyes, it is recommended to rinse with water and seek medical advice . The safety and hazards of 2,5-Diphenyl-1H-pyrrole specifically are not mentioned in the retrieved papers.

properties

IUPAC Name

2,5-diphenyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCRXUOYULQDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288499
Record name 2,5-Diphenyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diphenyl-1H-pyrrole

CAS RN

838-40-4
Record name MLS002667802
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56185
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Diphenyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dibenzoylethane (1.50 g, 6.30 mmol) and ammonium acetate (2.00 g, 25.2 mmol) were mixed together and the mixture was heated to 100° C. for 4 hours. The reaction mixture was cooled down to room temperature, diluted with 30 ml of water and basified with 1N NaOH until pH 14. The reaction mixture was extracted several times with chloroform. The combined organic phases were washed with 1N NaOH, water, brine and dried over MgSO4. Filtration and concentration afforded a crude product which was purified on silica gel column with hexanes/ethyl acetate (10/1) as eluant, the product was collected to yield after evaporation to dryness 0.90 g (65.2%). A light yellow solid; 1H-NMR (CDCl3): 67 ppm 7.20-7.60 (m, ArH, 10H), 6.6 (d, ArH, 2H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
Y Lei, Q Liu, L Dong, Z Cai, J Shi, J Zhi… - … A European Journal, 2018 - Wiley Online Library
2,3,4,5‐Tetraphenyl‐1H‐pyrrole (TePP) was synthesized by a simple one‐step reaction. The compound showed a balanced emission in both the solution and solid state with the …
O Monroy, L Fomina, R Salcedo - MRS Online Proceedings Library …, 2016 - cambridge.org
New organic materials with semiconductor behavior were prepared from diphenyldiacetylene and aromatic amines with withdrawing groups by Reisch-Schulte reaction and …
Number of citations: 3 www.cambridge.org
LO Khafizova, MG Shaibakova, NA Richter… - Russian Journal of …, 2020 - Springer
A one-pot synthesis of 2,3,5-substituted 1H-pyrroles with yields of 37–77% by the reaction of terminal alkynes with aromatic and heteroaromatic nitriles in the presence of EtAlCl 2 and …
Number of citations: 5 link.springer.com
OV Petrova, AI Mikhaleva, LN Sobenina… - Russian journal of …, 2010 - Springer
The synthesis of 2, 5-diphenyl-1H-pyrrole (I) from acetophenone oxime and phenylacetylene in superbasic systems MOH–DMSO (where M is an alkali metal)[1–4] is attractive due to its …
Number of citations: 6 link.springer.com
O Monroy, L Fomina, ME Sánchez-Vergara… - Journal of Molecular …, 2018 - Elsevier
In this work, N,2,5-trisubstituted pyrroles were synthesized and characterized by IR, UV–Vis and NMR spectroscopies. These materials' electronic and optical properties were then …
Number of citations: 5 www.sciencedirect.com
EY Shmidt, NV Zorina, AI Mikhaleva… - Russian journal of …, 2010 - Springer
Despite poor yield of the target product (25%), the reaction of acetophenone oxime (I) with phenylacetylene (II) in superbasic medium (Trofimov reaction)[1–4], leading to 2, 5-diphenyl-…
Number of citations: 2 link.springer.com
H Hyun, BA Trofimov - Arkivoc, 2009 - pdfs.semanticscholar.org
The reaction of oximes of aromatic ketones with phenylacetylene in the presence of superbase systems (MOH-DMSO, where M= Li, Na, K) has been extensively studied for the first time. …
Number of citations: 15 pdfs.semanticscholar.org
LD Jennings, DC Cole, JR Stock, MN Sukhdeo… - Bioorganic & medicinal …, 2008 - Elsevier
The proteolytic enzyme β-secretase (BACE-1) produces amyloid β (Aβ) peptide, the primary constituent of neurofibrillary plaques, implicated in Alzheimer’s disease, by cleavage of the …
Number of citations: 42 www.sciencedirect.com
HSP Rao, S Jothilingam, HW Scheeren - Tetrahedron, 2004 - Elsevier
Several pyrrole derivates with multiple aryl substituents were prepared conveniently in a one pot-reaction from but-2-ene-1,4-diones and but-2-yne-1,4-diones via hydrogenation of the …
Number of citations: 108 www.sciencedirect.com
RL Jones, CW Rees - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
2,5-Dimethyl-, 2,3,4,5-tetramethyl-, and 3,4-dimethyl-2,5-diphenyl-1H-pyrrole react with dichlorocarbene in basic solution to give 2-dichloromethyl-2H-pyrrole and 3-chloropyridines in …
Number of citations: 26 pubs.rsc.org

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